Di-tert-butylsilane
Description
Historical Development of Synthetic Methodologies for Sterically Hindered Silanes
The synthesis of organosilanes dates back to the early 20th century, with Grignard reagents reacting with silicon halides like silicon tetrachloride being a foundational method. gelest.com However, creating sterically hindered silanes, particularly those with multiple bulky substituents, presented a significant challenge due to the difficulty of introducing large groups onto the small silicon center. The general inability to achieve clean, partial substitution was a primary limitation of early Grignard processes. gelest.com
Overcoming the steric hindrance required the development of new synthetic strategies. Key advancements in the synthesis of di-tert-butylsilane (B1239941) and related compounds include:
Use of Organolithium Reagents: A significant breakthrough was the use of more reactive organolithium reagents. A convenient and effective method for preparing this compound involves the reaction of dichlorosilane (B8785471) (H₂SiCl₂) with tert-butyllithium (B1211817). google.comoup.com This method provides a direct route to the target molecule, which can then be used to synthesize other functionalized di-tert-butylsilanes like di-tert-butyldichlorosilane (B93958). oup.comresearchgate.net
Refined Grignard Processes: Later refinements to the Grignard method made it more viable. An industrially advantageous process involves reacting dichlorosilane with a t-butyl Grignard reagent, such as t-butylmagnesium chloride, in a solvent like tetrahydrofuran. google.com
Oxidation/Reduction Routes: While less direct, the oxidation of silanes to silanols and subsequent reduction back to silanes represents another class of transformations. The development of oxidation methods for hindered silanes, which were initially resistant to standard conditions, has broadened the synthetic toolkit. acs.org New conditions using reagents like tert-butyl hydroperoxide with a base have proven successful for highly congested systems. acs.org
These methodological advancements have made sterically hindered silanes like this compound more accessible, paving the way for their broader application in research and industry. oup.com
Current Research Landscape and Scholarly Significance of this compound
This compound is a versatile reagent in modern chemical synthesis and materials science. chemimpex.com Its significance stems from its unique combination of stability and reactivity, conferred by the bulky tert-butyl groups. scbt.comchemimpex.com
Key Research Applications:
Reducing Agent: It is widely used as a sterically-hindered reducing agent in organic synthesis, for example, in the reduction of carbonyl compounds to alcohols. myskinrecipes.comgelest.comchemicalbook.com
Hydrosilylation Reactions: Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like a C=C or C≡C), is a cornerstone of organosilicon chemistry. nii.ac.jpencyclopedia.pub this compound is used in these reactions, often catalyzed by transition metals like gold or platinum, to produce functionalized organosilanes. tudublin.iesigmaaldrich.comresearchgate.net
Synthesis of Silyl (B83357) Ethers and Alkynylsilanes: It serves as a reagent for the synthesis of other valuable compounds. For instance, it reacts with alcohols and anilines in dehydrogenative coupling reactions to form silyl ethers and silanamines, respectively. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is also used to create alkynylsilanes, which are versatile synthetic intermediates. tudublin.iesigmaaldrich.comresearchgate.net
Materials Science: In materials science, this compound is employed as a silicon precursor, particularly in metalorganic vapor phase epitaxy (MOVPE) for the growth of semiconductor layers like gallium arsenide (GaAs) and gallium nitride (GaN). ereztech.comacs.org Its liquid state and non-pyrophoric nature make it a safer alternative to gaseous precursors like silane (B1218182). acs.org
Catalysis Research: The compound is used in the development of novel catalytic systems. Recent research has shown that nanoporous gold can catalyze the homolytic activation of the Si-H bond in this compound, enabling unique reactions like the ring-opening and bis-silylation of cyclic ethers. rsc.orgrsc.org
The physical and chemical properties of this compound are well-documented and essential for its application in these research areas.
Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₂₀Si | cymitquimica.comchemimpex.com |
| Molecular Weight | 144.33 g/mol | cymitquimica.comchemimpex.com |
| Appearance | Colorless clear liquid | chemimpex.com |
| Density | 0.729 - 0.73 g/mL at 25 °C | chemimpex.comguidechem.comsigmaaldrich.com |
| Boiling Point | 129-130 °C | chemimpex.comchemicalbook.comsigmaaldrich.com |
| Melting Point | -38 °C | chemimpex.comchemicalbook.comsigmaaldrich.com |
| Refractive Index (n20/D) | 1.42 | chemimpex.comchemicalbook.comsigmaaldrich.com |
| CAS Number | 30736-07-3 | chemimpex.comguidechem.com |
Recent studies highlight its utility in selective transformations. For example, its reaction with tertiary alcohols can be slow, demonstrating its steric sensitivity. rsc.orgrsc.org In contrast, it can participate in unique ring-opening/bis-silylation reactions with epoxides and other cyclic ethers when catalyzed by nanoporous gold. rsc.orgrsc.org The di-tert-butylsilylene group, derived from this silane, is also employed to direct stereoselectivity in complex reactions like glycosylations by conformationally restricting the ring structure of the reactants. researchgate.net This body of research underscores the continued scholarly significance of this compound as a specialized tool for enabling precise and often stereoselective chemical syntheses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si/c1-7(2,3)9-8(4,5)6/h9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKSBZCITVUTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[SiH2]C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30736-07-3 | |
| Record name | Bis(1,1-dimethylethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30736-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for Di Tert Butylsilane and Its Derivatives
Mechanistic Investigations into Di-tert-butylsilane (B1239941) Synthesis Routes
The synthesis of this compound often involves the reaction of dichlorosilane (B8785471) with tert-butyllithium (B1211817). google.com A known method for producing this compound in good yield involves this reaction. google.com An alternative, industrially advantageous method utilizes the reaction of dichlorosilane with a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride, in the presence of a copper compound. google.com This method is considered safer and uses more readily available and less expensive reagents. google.com
Kinetic and thermodynamic studies have shed light on the transfer of the di-tert-butylsilylene (SitBu₂) moiety from a silacyclopropane (B577268) to an alkene. nih.gov These investigations support a two-step mechanism involving the reversible extrusion of di-tert-butylsilylene from the silacyclopropane, followed by an irreversible, concerted electrophilic attack of the silylene on the alkene. nih.gov The reaction kinetics are first order in the silacyclopropane and inverse first order in the alkene. nih.gov Hammett studies with substituted styrenes yielded a ρ value of -0.666, indicating the electrophilic nature of the attacking silylene. nih.gov These mechanistic insights have enabled the rational design of reaction conditions to improve the synthetic utility of silylene transfer, for instance, by removing volatile byproducts to drive the reaction forward. nih.gov The significant steric hindrance provided by the tert-butyl groups influences the reactivity of this compound, often requiring more forceful conditions or specialized catalysts for reactions like nucleophilic attack or hydride transfer to proceed efficiently.
Novel Precursor Strategies for this compound Elaboration
Recent research has focused on developing novel precursors for the synthesis of functionalized this compound derivatives. One such strategy involves the selective monoborylation of this compound using bis(pinacolato)diboron (B136004) (B₂(pin)₂) in the presence of an iridium or nickel catalyst. rsc.org This reaction yields hydrosilylboronates, which are valuable intermediates that can act as silicon nucleophiles. rsc.org This method provides access to dialkyl- and alkylarylhydrosilylboronates from readily available dihydrosilanes. rsc.org
Another important precursor is di-tert-butylsilyl bis(trifluoromethanesulfonate), commonly known as DTBS ditriflate. chemicalbook.comresearchgate.net This highly reactive electrophilic reagent is prepared by treating di-tert-butylchlorosilane (B1588140) with trifluoromethanesulfonic acid. chemicalbook.comresearchgate.net It is a versatile reagent for silylating a wide range of substrates, including diols and compounds with acidic hydrogen atoms, to form new functional di-tert-butylsilanes and heterocyclic systems. researchgate.netresearchgate.net The reaction of DTBS ditriflate with diols is particularly useful for creating cyclic di-tert-butylsilylene derivatives, which serve as protecting groups in organic synthesis. researchgate.netresearchgate.net
The following table summarizes some key precursors and their applications in the synthesis of this compound derivatives.
| Precursor | Reagent(s) | Product Type | Reference |
| Dichlorosilane | t-Butyllithium | This compound | google.com |
| Dichlorosilane | t-Butylmagnesium chloride/Cu catalyst | This compound | google.com |
| This compound | B₂(pin)₂ / Ir or Ni catalyst | Hydrosilylboronates | rsc.org |
| Di-tert-butylchlorosilane | Trifluoromethanesulfonic acid | Di-tert-butylsilyl bis(trifluoromethanesulfonate) | chemicalbook.com |
| This compound | Aniline (B41778) / Au catalyst | 1,1-di-tert-butyl-N-phenylsilanamine | sigmaaldrich.com |
| This compound | Benzyl (B1604629) alcohol / NaOH | Benzyloxy this compound | sigmaaldrich.com |
Stereoselective Synthesis Approaches for this compound Architectures
The bulky di-tert-butylsilylene (DTBS) group has been effectively utilized as a directing group to achieve high stereoselectivity in various glycosylation reactions. researchgate.net By creating a conformationally restricted ring system, the DTBS group can favor nucleophilic attack from a specific face of the molecule. researchgate.netnih.govacs.org
For instance, the use of a 3,5-O-di-tert-butylsilylene protecting group on an arabinofuranosyl donor locks the oxacarbenium ion intermediate into a conformation that favors the formation of β-arabinofuranosides. nih.govacs.org This strategy has been successfully applied to the synthesis of fragments of arabinogalactan. nih.govacs.org Similarly, DTBS-tethered glycosyl donors have been instrumental in the stereoselective synthesis of α-galactosides, β-mannosides, and α-glucosides. researchgate.net
In the synthesis of 4'-thioribonucleosides, an additive Pummerer reaction of a 3,5-O-(di-t-butylsilylene)-4-thiofuranoid glycal S-oxide followed by glycosidation with silylated nucleobases in the presence of TMSOTf resulted in high β-selectivity. oup.comacs.org The di-tert-butylsilyl ether group can also undergo regio- and stereoselective migration, which has been exploited in the diastereoselective synthesis of cyclic polyols. tudublin.ie
The following table provides examples of stereoselective reactions directed by the di-tert-butylsilylene group.
| Substrate Type | Key Reagent/Protecting Group | Outcome | Reference |
| Arabinofuranosyl donor | 3,5-O-di-tert-butylsilylene | β-selective glycosylation | nih.govacs.org |
| Glucosyl thioglycoside donor | 4,6-O-(di-tert-butylsilylene) | α-selective glucosylation | researchgate.net |
| Mannosyl thioglycoside donor | 4,6-O-(di-tert-butylsilylene) | β-selective mannosylation | researchgate.net |
| 4-Thiofuranoid glycal S-oxide | 3,5-O-(di-tert-butylsilylene) | β-selective synthesis of 4'-thioribonucleosides | oup.comacs.org |
| Glucals and Rhamnals | trans-fused cyclic 3,4-O-disiloxane | α-selective synthesis of 2-deoxyglycosides | nih.gov |
Catalytic Systems in the Synthesis of this compound Scaffolds
Catalysis plays a crucial role in the synthesis of this compound and its derivatives, enabling efficient and selective transformations. As mentioned earlier, copper compounds are used to catalyze the reaction between dichlorosilane and tert-butylmagnesium chloride for the synthesis of this compound. google.com
Transition metal catalysts, particularly those based on iridium and nickel, are effective for the selective monoborylation of this compound. rsc.org For example, a catalyst system of [Ir(cod)Cl]₂ and 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy) in cyclohexane (B81311) at 80°C smoothly converts this compound to its monoborylated product in good yield without forming the di-borylated byproduct. rsc.org
Gold catalysts supported on various materials have been shown to catalyze the dehydrogenative coupling of this compound with aniline to produce 1,1-di-tert-butyl-N-phenylsilanamine. sigmaaldrich.com Furthermore, simple alkali metal hydroxides like NaOH can act as catalysts for the dehydrocoupling of this compound with alcohols, such as benzyl alcohol, to form benzyloxy this compound. sigmaaldrich.com Iron-β-diketiminato complexes have been investigated for the catalytic hydrogen/deuterium (H/D) exchange of hydrosilanes, although they were found to be ineffective for the sterically demanding this compound. bath.ac.uk
Synthesis of this compound Derivatives: Electrophilic and Nucleophilic Substitution Routes
Functionalized this compound derivatives can be synthesized through both electrophilic and nucleophilic substitution pathways. Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS ditriflate) is a powerful electrophile used to introduce the di-tert-butylsilylene group. chemicalbook.comresearchgate.net It reacts with a variety of nucleophiles, including diols, to form cyclic silylene derivatives. researchgate.netresearchgate.net For example, it reacts with 1,2-, 1,3-, and 1,4-diols in the presence of a mild base like 2,6-lutidine to give the corresponding cyclic products in high yields. researchgate.netresearchgate.net It can also be used to protect substituted salicylic (B10762653) acids by forming a cyclic silylene derivative. researchgate.net
Nucleophilic substitution at the silicon center of a this compound derivative is also a common strategy. For instance, the chloro group in di-tert-butyldichlorosilane (B93958) is susceptible to nucleophilic attack. vulcanchem.com Hydrolysis of di-tert-butyldichlorosilane is a common method to synthesize di-tert-butylsilanediol (B3046972). The Si-F bonds in di-tert-butyldifluorosilane (B1600918) can also be cleaved under specific conditions, allowing it to act as a precursor for other fluorinated organosilicon compounds through nucleophilic substitution. smolecule.com
Reactivity and Mechanistic Elucidation of Di Tert Butylsilane Transformations
Di-tert-butylsilane (B1239941) in Hydrosilylation Research and Catalysis
This compound is a versatile reagent in hydrosilylation reactions, a fundamental process for the formation of silicon-carbon bonds. Research has explored its application with various catalysts and substrates, revealing insights into reaction mechanisms and selectivity.
In the presence of rhodium(III)-NSi catalysts, the hydrosilylation of styrene (B11656) derivatives has been investigated. csic.es The catalytic performance is highly dependent on the nature of the silane (B1218182). csic.es While tertiary silanes like HSiMe₂Ph lead to the anti-Markovnikov hydrosilylation product, the use of HSiPh₃ or HSiEt₃ favors the dehydrogenative cross-coupling of the silane and the olefin to form a vinylsilane. csic.es
Cobalt complexes have also been employed to catalyze the hydrosilylation of various unsaturated compounds. For instance, a cobalt-catalyzed regiodivergent hydrosilylation of in-situ generated α-substituted vinylsilanes has been developed for synthesizing vicinal and geminal bis(silanes). researchgate.net Nickel catalysis, in contrast, generally favors the formation of linear products. researchgate.net
Furthermore, the hydrosilylation of alkenes, dienes, alkynes, aldehydes, ketones, enones, and amides has been achieved with high yields using [NDI]Ni₂ complexes as catalysts. researchgate.net These dinuclear nickel complexes have demonstrated significantly higher activity in alkyne hydrosilylations with aryl-substituted substrates compared to their mononuclear counterparts. researchgate.net
It's noteworthy that in some catalytic systems, the reactivity of this compound can be limited. For example, in certain iron-catalyzed H/D exchange reactions, this compound was not tolerated under the optimized conditions. researchgate.net Similarly, in some cobalt-catalyzed hydrosilylations of allenes and conjugate dienes, tertiary silanes, a class that includes derivatives of this compound, showed no reactivity for hydrosilylation. nih.gov
The following table summarizes the outcomes of this compound in various catalytic hydrosilylation reactions.
| Catalyst System | Substrate | Product(s) | Key Observation |
| Rhodium(III)-NSi | Styrene Derivatives | Anti-Markovnikov hydrosilylation product or vinylsilane | Product selectivity is dependent on the specific tertiary silane used. csic.es |
| [NDI]Ni₂ | Alkenes, Dienes, Alkynes, Carbonyls, Amides | Hydrosilylation products | High yields and enhanced activity for aryl-substituted alkynes. researchgate.net |
| Iron-β-diketiminato complexes | - | No reaction | This compound is not tolerated under the reaction conditions. researchgate.net |
| Cobalt complexes | Allenes, Conjugate Dienes | No hydrosilylation | Tertiary silanes were found to be unreactive for hydrosilylation. nih.gov |
Oxidative Transformations of this compound Systems
The oxidation of this compound and its derivatives can proceed through various pathways, leading to a range of oxidized products. The reaction outcomes are often influenced by the oxidant and the reaction conditions.
One notable transformation is the oxidation of silanes to silanols. Nanoporous gold (NPG) has been shown to efficiently catalyze the oxidation of silanes, including what is described as a monoalcoholysis of this compound. rsc.org This process involves the activation of the Si-H bond. rsc.org
In the context of polymer chemistry, peroxides like di-tert-butylcumyl peroxide are used as initiators for radical crosslinking. beilstein-journals.org These peroxides generate free radicals at elevated temperatures, which can then react with polymer chains. beilstein-journals.org While not a direct oxidation of this compound itself, this illustrates a related oxidative process involving tert-butyl groups in a different chemical environment.
The epoxidation of 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) represents another example of an oxidative transformation involving a di-tert-butyl substituted compound, though not this compound directly. science.gov This reaction proceeds via alkaline hydroperoxidation. science.gov
Nucleophilic Activation Pathways of this compound
The reactivity of this compound towards nucleophiles is a key aspect of its chemistry. While it can be inert towards strong nucleophiles like organolithium reagents (RLi) and Grignard reagents (RMgX) under certain conditions, its activation can be achieved through various means. open.ac.uk
One method involves the use of transition metal catalysts or bases to activate silylboronates derived from this compound, transforming them into effective silicon nucleophiles for reactions with a wide range of electrophiles. rsc.org For instance, the reaction of (t-Bu)₂HSi–B(pin) with methyllithium (B1224462) (MeLi) has been shown to generate the dialkylhydrosilyl lithium species, (t-Bu)₂HSiLi. rsc.org This represents the first spectroscopic evidence for the formation of such a species. rsc.org
The interaction of this compound with nucleophiles can also be influenced by the coordination state of the silicon atom. Pentacoordinate dihydrosilanes have been reported to react efficiently with nucleophiles such as sulfur and carbon disulfide. open.ac.uk
Electrophilic Reactivity Profiles of this compound Derivatives
This compound and its derivatives can also exhibit reactivity towards electrophiles. The formation of silylium (B1239981) ions, which are highly Lewis acidic silicon-based cations, is a prominent example of electrophilic activation. uni-regensburg.de
One established pathway to generate silylium ions is through the dehydrogenative protolysis of silanes with strong Brønsted acids. uni-regensburg.de For example, the reaction of this compound with Reed's benzenium ion, [H(C₆H₆)][HCB₁₁H₅Br₆], results in the evolution of dihydrogen and the formation of the corresponding silylium ion. uni-regensburg.de However, the chemoselectivity of this protonation is not fully understood, as in the case of di-tert-butylphenylsilane, protodesilylation of the phenyl group is observed instead of dihydrogen evolution. uni-regensburg.de The choice of solvent can also influence the reaction pathway, with more polar solvents favoring the dehydrogenative route. uni-regensburg.de
The electrophilic character of this compound derivatives is also evident in their reactions with cyclic ethers. In the presence of nanoporous gold (NPG), this compound can undergo a ring-opening/bis-silylation reaction with epoxides and other cyclic ethers. rsc.orgrsc.org This transformation involves the [Au]–[Si] intermediate acting as both an electrophile (forming a Si–O bond) and a nucleophile (forming a C–Si bond). rsc.org
Radical Chemistry Involving this compound
This compound can participate in radical reactions, often initiated by radical initiators or through homolytic bond cleavage. Silyl (B83357) radicals are key intermediates in these transformations and have found widespread use in organic synthesis. researchgate.net
Research has shown that nanoporous gold (NPG) can activate the Si-H bond of this compound through a homolytic pathway, generating hydrogen radicals and a [Au]–[Si] intermediate. rsc.org This activation mode allows for controlled and chemoselective reactions, such as the monoalcoholysis of dihydrosilanes. rsc.org Electron paramagnetic resonance (EPR) studies have provided evidence for the formation of radicals originating from this compound in the presence of NPG. rsc.org
In the context of polymer chemistry, radical additions are a common method for post-polymerization modification. beilstein-journals.org While not specifically detailing this compound, the general principles of radical chemistry, such as the use of peroxides like di-tert-butyl peroxide to initiate reactions, are relevant. acs.org
Metal-Mediated Transformations Utilizing this compound
This compound is a valuable reagent in a variety of metal-mediated transformations, where the metal center plays a crucial role in activating the silane and facilitating subsequent reactions.
Catalytic Silylation: Earth-abundant metal catalysts have been developed for the construction of C-Si bonds. caltech.edu For instance, this compound has been successfully used in the silylation of aromatic substrates like anisole (B1667542) and toluene. caltech.edu
Borylation: Iridium and nickel-based catalysts have been employed for the monoborylation of the Si-H bond in this compound with bis(pinacolato)diboron (B136004). rsc.org This reaction selectively yields hydrosilylboronates, which can then be used as silicon nucleophiles. rsc.org The table below shows the results of the optimization of the borylation of this compound. rsc.org
| Catalyst System | Solvent | Temperature (°C) | Yield of 3a (%) |
| [Ir(cod)Cl]₂/dtbpy | Cyclohexane (B81311) | 80 | 68 |
Ring-Opening/Bis-silylation: As mentioned earlier, nanoporous gold (NPG) catalyzes the ring-opening/bis-silylation of cyclic ethers with this compound. rsc.orgrsc.org This reaction proceeds through a [Au]–[Si] intermediate. rsc.org The efficiency of this reaction can be improved at higher temperatures. rsc.org
| Cyclic Ether | Temperature (°C) | Yield of Bis-silylation Product (%) |
| Epoxide | - | 62 |
| Four-membered ring ether | 100 | 70 |
| Five-membered ring ether | 100 | 82 |
| Six-membered ring ether | 100 | 78 |
Coordination Chemistry: this compound can coordinate to metal centers in unusual ways. For example, it can form a μ-silane complex with a dinuclear ruthenium compound, [Cp'Ru(CO)]₂(μ-η²:η²-H₂Si(t)Bu₂). researchgate.net
Stereochemical Control in Reactions Involving this compound Moieties
The sterically demanding di-tert-butylsilyl group plays a significant role in directing the stereochemical outcome of various reactions, particularly in carbohydrate chemistry.
The di-tert-butylsilylene (DTBS) group is used as a cyclic protecting group to conformationally restrict glycosyl donors, thereby controlling the stereochemistry of glycosylation reactions. researchgate.netresearchgate.net This strategy has been successfully applied to achieve stereoselective formation of α-galactosides, β-arabinofuranosides, α-sialosides, and β-glucosides, among others. researchgate.net For instance, a 2,4-O-di-tert-butylsilylene group can lead to strict β-selectivity in glucuronylations, not through neighboring-group participation, but through steric hindrance. researchgate.net
In the synthesis of β-arabinofuranosides, a 3,5-O-di-tert-butylsilane protecting group can lock the arabinofuranosyl oxacarbenium ion in a conformation that favors nucleophilic attack from the β face. acs.org This leads to excellent β-selectivity in glycosylation reactions. acs.org
The steric bulk of silanes, including those derived from this compound, can also influence the stereochemical outcome of non-glycosylation reactions. In a cobalt-catalyzed enantioselective hydroalkoxylation of alkenes, the steric hindrance of the silane was found to determine the absolute configuration of the product. chemrxiv.org However, the highly hindered this compound resulted in no reaction under the studied conditions, highlighting that while steric bulk is a tool for control, excessive bulk can inhibit reactivity. chemrxiv.orgchemrxiv.org
Advanced Spectroscopic and Computational Approaches in Di Tert Butylsilane Studies
Application of Advanced Nuclear Magnetic Resonance Spectroscopy to Di-tert-butylsilane (B1239941) Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound and its derivatives. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ²⁹Si, provides a wealth of structural information.
Multi-dimensional NMR techniques are instrumental in unequivocally assigning the proton and carbon signals in complex this compound derivatives, especially when spectral overlap occurs.
¹H-¹H Correlation Spectroscopy (COSY): This technique is used to identify scalar-coupled protons. In a this compound derivative, COSY can confirm the connectivity within alkyl chains or other substituents attached to the silicon atom.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. This is particularly useful for assigning the methyl and quaternary carbons of the tert-butyl groups. The intense signal from the eighteen equivalent protons of the two tert-butyl groups in this compound would show a strong correlation to the corresponding methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This technique can be used to establish connectivity across the silicon atom, for instance, by observing correlations between the protons of the tert-butyl groups and a carbon atom in a substituent on the silicon.
Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): While challenging due to the low natural abundance of both ¹³C and ²⁹Si, 2D INADEQUATE experiments can provide direct evidence of C-C or even Si-C and Si-Si bonds in more complex derivatives, offering unambiguous structural confirmation.
These multi-dimensional techniques, by providing a detailed map of the bonding network, are indispensable for the structural verification of novel this compound compounds.
Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure, dynamics, and packing of this compound derivatives in the solid state. This is particularly relevant for crystalline materials, polymers, or surface-functionalized systems.
Magic Angle Spinning (MAS) is a crucial technique in ssNMR to average out anisotropic interactions and obtain high-resolution spectra. Cross-polarization (CP) from abundant spins like ¹H to dilute spins like ¹³C and ²⁹Si is often employed to enhance the signal intensity of the latter.
For this compound derivatives, solid-state ¹³C NMR can distinguish between different crystalline polymorphs or amorphous forms by revealing differences in the local chemical environment of the carbon atoms. Solid-state ²⁹Si NMR is particularly powerful for studying the silicon environment in materials such as silica (B1680970) surfaces modified with this compound derivatives, providing information on the nature of the silicon-oxygen bonds and the degree of condensation.
Table 1: Representative Solid-State NMR Techniques and Their Applications to this compound Systems
| Technique | Information Obtained | Relevance to this compound Systems |
|---|---|---|
| ¹³C CP/MAS | High-resolution spectra of carbon nuclei in the solid state. | Distinguishing polymorphs, assessing conformational homogeneity of the tert-butyl groups. |
| ²⁹Si CP/MAS | Information about the local environment of silicon atoms. | Characterizing the bonding of di-tert-butylsilyl groups to surfaces or in polymers. |
| ¹H-²⁹Si HETCOR | Correlation between protons and silicon atoms in close proximity. | Probing the spatial arrangement of substituents around the silicon atom. |
With a natural abundance of 4.7%, the ²⁹Si nucleus is a valuable probe for studying the electronic environment of silicon. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents on the silicon atom. In the context of this compound, ²⁹Si NMR is crucial for monitoring reactions and identifying transient intermediates.
The ²⁹Si chemical shift of this compound itself is influenced by the two electron-donating tert-butyl groups and the two hydrido ligands. Upon reaction, for example, the substitution of the hydride ligands with more electronegative groups like halides or alkoxides leads to a significant downfield shift in the ²⁹Si resonance.
The formation of reactive intermediates such as silylium (B1239981) ions (R₃Si⁺) in reactions of this compound derivatives can be detected by a dramatic downfield shift in the ²⁹Si NMR spectrum. Conversely, the formation of silyl (B83357) anions (R₃Si⁻) would result in an upfield shift.
Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for this compound Derivatives
| Compound Type | Typical ²⁹Si Chemical Shift Range (ppm) |
|---|---|
| This compound (t-Bu₂SiH₂) | -10 to 0 |
| Di-tert-butylalkoxysilanes (t-Bu₂Si(OR)₂) | -30 to -10 |
| Di-tert-butyldihalosilanes (t-Bu₂SiX₂) | +20 to +40 |
| Di-tert-butylsilylium ions (t-Bu₂RSi⁺) | > +100 |
X-ray Crystallographic Methodologies in this compound Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline compounds. While this compound is a liquid at room temperature, many of its derivatives are crystalline and have been subjected to X-ray crystallographic analysis. These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the steric and electronic effects of the di-tert-butylsilyl group.
A key example is the crystal structure of di-tert-butylsilanediol (B3046972) ((t-Bu)₂Si(OH)₂). nih.gov The analysis of its low-temperature phase reveals an ordered hydrogen-bonding system. nih.gov The structural parameters obtained from such studies serve as benchmarks for computational models and help in understanding the reactivity of these compounds.
Table 3: Selected Crystallographic Data for Di-tert-butylsilanediol
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic nih.gov |
| Space Group | C2/c nih.gov |
| Si-C bond length (Å) | ~1.88-1.89 |
| Si-O bond length (Å) | ~1.64-1.65 |
| C-Si-C bond angle (°) | ~115-116 |
| O-Si-O bond angle (°) | ~107-108 |
The large steric bulk of the tert-butyl groups often dictates the crystal packing and can lead to unusual intermolecular contacts or the formation of specific supramolecular architectures.
Vibrational Spectroscopic Methods (Infrared, Raman) in this compound Characterization Research
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of a molecule. These methods are complementary, as the selection rules for a vibration to be IR or Raman active are different. For a vibration to be IR active, there must be a change in the dipole moment of the molecule, while for a vibration to be Raman active, there must be a change in the polarizability.
In the context of this compound, characteristic vibrational frequencies can be assigned to specific functional groups. The Si-H stretching vibrations typically appear in the region of 2100-2200 cm⁻¹ in the IR spectrum and are often strong absorptions. The Si-C stretching vibrations are found in the fingerprint region, typically between 600 and 800 cm⁻¹. The various C-H stretching and bending modes of the tert-butyl groups give rise to a series of bands in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.
The analysis of the vibrational spectra of this compound and its derivatives is often aided by computational calculations, which can predict the vibrational frequencies and intensities, allowing for a more confident assignment of the experimental bands.
Table 4: Tentative Vibrational Assignments for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|
| C-H stretch | 2850-3000 | Strong/Strong |
| Si-H stretch | 2100-2200 | Strong/Medium |
| C-H bend | 1350-1480 | Medium/Medium |
| Si-C stretch | 600-800 | Medium/Strong |
Computational Chemistry and Quantum Mechanical Calculations Applied to this compound
Computational chemistry and quantum mechanical calculations have become indispensable tools for studying the properties of molecules like this compound. These methods can provide detailed information about molecular geometry, electronic structure, spectroscopic properties, and reaction mechanisms that may be difficult to obtain experimentally.
Geometry Optimization: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the minimum energy structure of this compound and its derivatives. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography or electron diffraction.
Spectroscopic Properties: Computational methods are widely used to predict various spectroscopic properties. For instance, Gauge-Including Atomic Orbital (GIAO) calculations can provide theoretical predictions of NMR chemical shifts (¹H, ¹³C, and ²⁹Si), which are invaluable in the assignment of experimental spectra. rsc.orgunige.chresearchgate.net Similarly, the calculation of vibrational frequencies and intensities can aid in the interpretation of IR and Raman spectra. nih.govnih.govspectroscopyonline.com
Thermodynamic Properties and Reaction Mechanisms: Computational chemistry can be used to calculate thermodynamic properties such as heats of formation, Gibbs free energies, and activation energies for chemical reactions. This allows for the study of reaction pathways and the prediction of product distributions for reactions involving this compound.
The combination of experimental data with computational results provides a powerful and comprehensive approach to understanding the chemistry of this compound systems.
Table 5: Applications of Computational Chemistry to this compound Studies
| Computational Method | Property Calculated | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies | Prediction of molecular structure and interpretation of IR/Raman spectra. nih.govnih.govspectroscopyonline.com |
| GIAO/DFT | NMR chemical shifts | Assignment of ¹H, ¹³C, and ²⁹Si NMR spectra. rsc.orgunige.chresearchgate.net |
| Ab initio methods (e.g., MP2) | Electron correlation effects, reaction energies | Accurate prediction of energetics and reaction mechanisms. |
Density Functional Theory (DFT) Studies on this compound Reactivity and Conformation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties such as geometries, vibrational frequencies, and reaction energetics.
Currently, specific peer-reviewed studies focusing solely on the DFT analysis of this compound's reactivity and conformation are not widely available in public literature. Such studies would typically involve calculating the molecule's optimized geometry, rotational energy barriers around the silicon-carbon bonds, and the energies of its frontier molecular orbitals (HOMO and LUMO) to predict its reactivity. For a molecule like this compound, DFT would be particularly useful in quantifying the steric strain imposed by the bulky tert-butyl groups and its influence on the Si-H bond reactivity.
A hypothetical DFT study on this compound would likely yield data such as the following:
| Calculated Property | Hypothetical Value | Significance |
| Si-C Bond Length | ~1.90 Å | Indicates the strength and nature of the silicon-carbon bond. |
| C-Si-C Bond Angle | >109.5° | Deviation from the ideal tetrahedral angle would quantify steric repulsion between the tert-butyl groups. |
| Rotational Barrier (C-Si) | Higher than less hindered silanes | Indicates the energy required to rotate the tert-butyl groups, highlighting conformational rigidity. |
| HOMO-LUMO Gap | Value in eV | A key indicator of chemical reactivity and electronic excitation energies. |
This table is illustrative and not based on published experimental or computational data for this compound.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. To perform these simulations, a force field is required, which consists of a set of parameters that define the potential energy of the system as a function of the atomic coordinates.
The development of accurate force fields for organosilicon molecules is an active area of research. One study focused on creating a new force field for organosilicon molecules in the liquid phase and tested its efficacy on several compounds, including this compound. nih.gov It was noted that a previously existing force field model resulted in a calculated density for this compound that was approximately 5% too high and an enthalpy of vaporization that was about 15% too low, highlighting the need for refined parameters. nih.gov
The functional forms for the interactions in these force fields typically include terms for bond stretching, angle bending, and dihedral torsion, as well as non-bonded interactions described by Lennard-Jones and Coulomb potentials. nih.gov
Table of Force Field Potential Energy Terms:
| Interaction Term | Functional Form | Description |
|---|---|---|
| Bond Stretching | Harmonic Potential | Describes the energy associated with stretching or compressing a covalent bond. |
| Angle Bending | Harmonic Potential | Describes the energy required to bend the angle between three bonded atoms. |
| Dihedral Torsion | Sum of Cosine Functions | Describes the energy associated with the rotation around a central bond in a four-atom sequence. |
| Non-Bonded (van der Waals) | Lennard-Jones Potential | Models the attractive and repulsive forces between non-bonded atoms. |
MD simulations using a well-parameterized force field could be employed to study the liquid-phase behavior of this compound, predicting properties such as density, viscosity, and diffusion coefficients. Furthermore, these simulations could model the interaction of this compound molecules with surfaces or other chemical species, providing insights relevant to its applications in materials science.
Di Tert Butylsilane in Advanced Chemical Research Applications
Research on Di-tert-butylsilane (B1239941) in Catalysis Development
Research on this compound in Catalysis Development
This compound plays a role in the synthesis of ligands for homogeneous catalysis. While not a direct ligand itself in most applications, it serves as a crucial precursor for creating sterically demanding and electronically influential ligands that coordinate to metal centers, thereby modifying the catalyst's activity, selectivity, and stability.
One area of research involves the use of this compound in the formation of silyl-functionalized ligands. For instance, this compound can be a starting material for producing di-tert-butyl(3-cyclohexylprop-1-yn-1-yl)silane through a silylation reaction with 2-propyn-1-ylcyclohexane, catalyzed by an alkali metal hydroxide (B78521). sigmaaldrich.com Similarly, it is used to synthesize benzyloxy this compound via dehydrocoupling with benzyl (B1604629) alcohol using a sodium hydroxide catalyst. sigmaaldrich.com These resulting organosilane compounds can then be incorporated into more complex ligand structures.
In the realm of cluster chemistry, which bridges homogeneous and heterogeneous catalysis, this compound has been used to create novel ligand environments. For example, in the synthesis of a germanium-nickel cluster, [η¹-Ge9(SitBu2H)3]RuCp(PPh3)2, three this compound ligands were attached to the open square face of a nine-germanium atom cluster. researchgate.net The steric demand of these this compound-derived ligands was found to significantly influence the arrangement of atoms and other ligands on the cluster surface. researchgate.net This highlights the utility of this compound in tuning the structure of complex catalytic systems.
Furthermore, research into nickel(0) catalysts for C-C and C-N bond formation has demonstrated the use of this compound as a reductant in reductive coupling reactions. nih.gov While its primary role here is not as a ligand, its presence is essential for the catalytic cycle, showcasing its versatility in homogeneous catalytic systems.
The development of new methods for synthesizing organosilicon compounds also expands the potential for this compound as a ligand precursor. For example, the monoborylation of this compound using transition-metal catalysts, such as iridium- or nickel-based systems, yields hydrosilylboronates. rsc.org These compounds can serve as building blocks for more complex silicon-containing ligands.
Table 1: Examples of Ligand Precursor Applications of this compound
| Catalyst System/Reaction | Role of this compound | Resulting Compound/Ligand Feature | Reference |
| Silylation with 2-propyn-1-ylcyclohexane | Reagent | Di-tert-butyl(3-cyclohexylprop-1-yn-1-yl)silane | sigmaaldrich.com |
| Dehydrocoupling with benzyl alcohol | Reagent | Benzyloxy this compound | sigmaaldrich.com |
| Germanium-Nickel Cluster Synthesis | Ligand Source | [η¹-Ge9(SitBu2H)3]RuCp(PPh3)2 | researchgate.net |
| Nickel(0) Catalyzed Reductive Coupling | Reductant | Facilitates C-C and C-N bond formation | nih.gov |
| Monoborylation | Starting Material | Hydrosilylboronates | rsc.org |
The application of this compound in heterogeneous catalysis research is primarily centered on its use as a precursor for synthesizing silicon-based materials and modifying surfaces. chemimpex.com These materials can act as catalyst supports or as the catalysts themselves.
One significant area of research is in the synthesis of silicon-containing polymers. chemimpex.com this compound can serve as a monomer or a cross-linking agent to produce polysilanes or silicon-based networks. These polymers can then be used as supports for catalytically active metal nanoparticles, providing a high surface area and tailored chemical environment for the catalytic reactions.
Surface modification is another key application where this compound is employed. chemimpex.com It can be used to functionalize the surfaces of materials like silica (B1680970) or metal oxides. This modification can alter the surface properties, such as hydrophobicity and chemical resistance, which can in turn influence the performance of a heterogeneous catalyst supported on that material. chemimpex.com For instance, modifying a support to be more hydrophobic can be beneficial for reactions involving non-polar substrates in aqueous media.
This compound is also utilized in the development of silicon-based catalysts. Research has shown its utility in creating catalysts for various chemical transformations. chemimpex.com For example, it can be a precursor in the synthesis of di-tert-butylsilanediol (B3046972), which can be achieved through catalytic oxidation of this compound using manganese-based catalysts. While this specific diol may not be a direct catalyst, the synthetic methodology highlights the potential for creating other catalytically active silicon compounds from this compound.
Furthermore, in the context of palladium catalysis, while not directly forming the heterogeneous catalyst, the choice of silicon-containing precursors can influence the final catalyst structure and activity. For instance, in the synthesis of PdO2 nanoparticles immobilized on silica gel for Suzuki-Miyaura cross-coupling reactions, different palladium precursors were investigated, and while this compound was not directly used, the study underscores the importance of precursor chemistry in designing effective heterogeneous catalysts. mdpi.com
Table 2: Applications of this compound in Heterogeneous Catalysis Research
| Application Area | Role of this compound | Potential Impact on Catalysis | Reference |
| Silicon-Based Polymers | Precursor/Monomer | Formation of catalyst supports with high surface area and tailored properties. | chemimpex.com |
| Surface Modification | Modifying Agent | Alters support properties like hydrophobicity, influencing catalyst performance. | chemimpex.com |
| Catalyst Development | Precursor | Synthesis of silicon-containing compounds with potential catalytic activity. | chemimpex.com |
This compound in Organic Synthesis Methodologies
This compound is recognized as a valuable reducing agent in organic synthesis, particularly for the reduction of various functional groups. myskinrecipes.comgoogle.com Its utility stems from the hydridic nature of the silicon-hydrogen bond, which allows it to act as a milder alternative to more reactive metal-based hydrides like lithium aluminum hydride or sodium borohydride. cymitquimica.com
One of the primary applications of this compound is the reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. myskinrecipes.comresearchgate.net This transformation is often catalyzed by acids. For instance, the acid-catalyzed reduction of alkyl-substituted cyclohexanones with this compound has been shown to proceed with high stereoselectivity, predominantly forming the less stable isomer as a trifluoroacetate (B77799) derivative. gelest.com This stereochemical control is a significant advantage in the synthesis of complex molecules.
In addition to carbonyl reductions, this compound can be employed in the reductive cleavage of certain protecting groups. For example, it can be used for the conversion of O-acetyl furanoses and pyranoses to deoxy sugars. gelest.com This selectivity highlights its utility in carbohydrate chemistry, where precise manipulation of hydroxyl groups is essential.
The reactivity of this compound can be influenced by steric hindrance. As a sterically hindered silane (B1218182), its reactions can sometimes be slower compared to less bulky silanes. researchgate.net However, this steric bulk can also be advantageous, leading to increased selectivity in certain reactions.
Recent research has also explored the use of this compound in nickel-catalyzed reductive coupling reactions. In these systems, this compound acts as the terminal reductant, enabling the coupling of aldehydes and alkynes. nih.gov The mild reaction conditions and tolerance of various functional groups make this a valuable synthetic method.
Table 3: Selected Reductions Mediated by this compound
| Substrate | Product | Catalyst/Conditions | Key Feature | Reference |
| Alkyl-substituted cyclohexanones | Cyclohexyl trifluoroacetates | Acid-catalyzed | High stereoselectivity for the less stable isomer | gelest.com |
| O-acetyl furanoses/pyranoses | Deoxy sugars | Not specified | Selective deoxygenation | gelest.com |
| Aldehydes and Alkynes | Coupled products | Nickel catalyst | Reductive C-C bond formation | nih.gov |
In the intricate field of carbohydrate chemistry, protecting groups are indispensable tools for the regioselective modification of polyhydroxylated molecules. The di-tert-butylsilylene (DTBS) group, derived from this compound precursors, has emerged as a powerful cyclic protecting group for diols. researchgate.netwiley-vch.de
The DTBS group is typically used to protect 1,3-diols, forming a stable six-membered ring. A notable application is the protection of the C-4 and C-6 hydroxyl groups of hexopyranosides, such as glucose and galactose derivatives. wiley-vch.deacademie-sciences.fr The formation of this 4,6-O-di-tert-butylsilylene acetal (B89532) creates a rigid trans-decalin-like system, which can significantly influence the reactivity and stereoselectivity of subsequent reactions. wiley-vch.de
Compared to other cyclic acetals like the benzylidene group, the DTBS group offers enhanced stability towards acidic conditions. academie-sciences.fr This is particularly advantageous in glycosylation reactions that are promoted by acidic reagents. For example, in the synthesis of hyaluronan oligosaccharides, the benzylidene group proved to be insufficiently stable, whereas the DTBS group provided the necessary robustness. academie-sciences.fr
The steric bulk of the tert-butyl groups on the silicon atom is a key feature of the DTBS protecting group. This bulkiness can direct incoming reagents to attack from the less hindered face of the carbohydrate ring, thereby controlling the stereochemical outcome of a reaction. This directing effect is a central theme in the use of the DTBS group for stereoselective glycosylations. researchgate.netuniversiteitleiden.nl
Furthermore, the DTBS group has been employed in the protection of furanose sugars. For instance, a 3,5-O-di-tert-butylsilylene group has been used to lock the conformation of an arabinofuranosyl donor, leading to highly stereoselective β-glycosylations. acs.orgnih.gov
Table 4: Applications of the Di-tert-butylsilylene (DTBS) Group in Carbohydrate Protection
| Carbohydrate Scaffold | Protected Hydroxyl Groups | Key Advantage | Application Example | Reference |
| Glucopyranosides | C-4 and C-6 | Acid stability, conformational rigidity | Synthesis of hyaluronan oligosaccharides | wiley-vch.deacademie-sciences.fr |
| Galactopyranosides | C-4 and C-6 | Stereodirecting effect | α-Selective glycosylations | researchgate.netnih.gov |
| Arabinofuranosides | C-3 and C-5 | Conformational locking | β-Selective glycosylations | acs.orgnih.gov |
| Glucosamine (B1671600) | C-4 and C-6 | Site-selective masking | Synthesis of glucosamine synthons | wiley-vch.de |
The di-tert-butylsilylene (DTBS) group exerts a profound influence on the stereochemical outcome of glycosylation reactions, often overriding other directing effects. researchgate.netfrontiersin.org This has made it a valuable tool for achieving high stereoselectivity in the synthesis of complex oligosaccharides.
One of the most significant applications of the DTBS group is in directing α-selective glycosylations of galactosyl donors. researchgate.netnih.gov When a 4,6-O-di-tert-butylsilylene group is installed on a galactose donor, it forces the pyranose ring into a conformation where the β-face is sterically hindered by one of the tert-butyl groups. academie-sciences.fr This steric shielding directs the incoming nucleophile (the glycosyl acceptor) to attack from the α-face, resulting in the formation of an α-glycosidic linkage with high selectivity. universiteitleiden.nlfrontiersin.org This α-directing effect is so powerful that it can overcome the neighboring group participation of a C-2 acyl group, which would typically lead to a β-glycoside. academie-sciences.frnih.gov
The DTBS group has also been instrumental in achieving β-selective glycosylations of arabinofuranosides. researchgate.netacs.org By installing a 3,5-O-di-tert-butylsilylene protecting group, the arabinofuranosyl donor is locked into a specific conformation (E3). acs.org In this conformation, the α-face is shielded, favoring nucleophilic attack from the β-face and leading to the formation of the β-arabinofuranoside with excellent selectivity. acs.orgnih.gov This strategy has been successfully applied to the synthesis of fragments of arabinogalactan, a component of plant cell walls. acs.org
In glucosylation reactions, the effect of a 4,6-O-di-tert-butylsilylene group can be more nuanced. While it can promote α-selectivity, the outcome can also be influenced by other factors such as the promoter system and the nature of the glycosyl donor and acceptor. researchgate.net Research has shown that 4,6-O-di-tert-butylsilylene tethering of glucosyl thioglycoside donors can lead to highly α-selective glucosylation under certain conditions. researchgate.net
The ability of the DTBS group to conformationally restrict glycosyl donors has not only provided practical solutions for stereoselective synthesis but has also offered new insights into the mechanisms of glycosylation reactions. researchgate.net
Table 5: Stereodirecting Effects of the Di-tert-butylsilylene (DTBS) Group in Glycosylations
| Glycosyl Donor | DTBS Protection | Predominant Stereoselectivity | Mechanistic Rationale | Reference |
| Galactose | 4,6-O-DTBS | α-glycoside | Steric hindrance of the β-face by a tert-butyl group. | researchgate.netacademie-sciences.fruniversiteitleiden.nlnih.gov |
| Arabinofuranose | 3,5-O-DTBS | β-glycoside | Conformational locking into an E3 conformation that favors β-attack. | researchgate.netacs.orgnih.gov |
| Glucose | 4,6-O-DTBS | α-glycoside | Conformational constraint favoring α-attack under specific conditions. | researchgate.net |
This compound in Polymer Chemistry Research
This compound ((t-Bu)₂SiH₂) is an organosilane compound that has garnered interest in polymer chemistry due to the influence of its bulky tert-butyl groups on reactivity and the properties of the resulting materials. scbt.com These sterically demanding groups provide a unique combination of stability and specific reactivity, making the compound a valuable tool in the synthesis and modification of advanced polymers. scbt.comchemimpex.com Its role is primarily investigated as a precursor to monomers for silicon-containing polymers and in research exploring cross-linking mechanisms. chemimpex.com
This compound as a Monomer Precursor in Silicon-Containing Polymer Synthesis Research
In the synthesis of silicon-containing polymers, such as certain silicones and polysilyl ethers, this compound typically serves as a foundational precursor rather than a direct monomeric unit. chemimpex.comgoogle.com Its primary function is as a starting material for the synthesis of bifunctional di-tert-butyl-substituted silane monomers. google.com The Si-H bonds in this compound can be converted into more reactive functional groups, such as Si-Cl or Si-OR (alkoxy), which are amenable to polymerization reactions.
For instance, this compound can be converted to di-tert-butyldichlorosilane (B93958) ((t-Bu)₂SiCl₂). google.com This dichlorosilane (B8785471) can then undergo polycondensation with diols to form poly(silyl ether)s (PSEs), a class of polymers known for properties like thermal stability and low glass transition temperatures. tudelft.nl Similarly, it can serve as a raw material for silicone polymers, including silicone oils and rubbers. google.com
The general synthetic pathway involves:
Functionalization: Conversion of this compound's Si-H bonds to reactive groups (e.g., halogens).
Polymerization: Reaction of the functionalized monomer (e.g., di-tert-butyldichlorosilane) with a co-monomer (e.g., a diol) to build the polymer chain.
The bulky tert-butyl groups are retained in the final polymer structure, where they impart significant steric hindrance. This structural feature can enhance the thermal stability and modify the solubility and mechanical properties of the polymer. chemimpex.com
Table 1: this compound as a Precursor to Polymer Monomers
| Precursor Compound | Functionalized Monomer | Resulting Polymer Class (Example) | Key Property Contribution |
|---|---|---|---|
| This compound | Di-tert-butyldichlorosilane | Poly(silyl ether)s | Thermal Stability, Modified Solubility |
| This compound | Di-tert-butyldimethoxysilane | Silicone Polymers | Flexibility, Hydrophobicity |
This compound in Cross-linking Agent Research for Polymeric Materials
This compound's structure, containing two reactive Si-H bonds, makes it a candidate for investigation as a cross-linking agent in polymeric materials. scbt.com Cross-linking involves forming chemical bonds between polymer chains to create a three-dimensional network, which generally enhances mechanical strength, thermal stability, and chemical resistance. specialchem.com
The primary mechanism through which this compound could act as a cross-linker is hydrosilylation. In this reaction, the Si-H bonds add across unsaturated C=C bonds present in a polymer backbone, catalyzed by transition metals like platinum. tum.de This process would effectively "stitch" the polymer chains together at the sites of unsaturation.
However, research has indicated that the significant steric hindrance from the two tert-butyl groups can impede its reactivity. rsc.org For example, one study on copper-catalyzed dehydrocoupling—a reaction related to hydrosilylation—found that this compound failed to react, a result attributed to its bulky nature. rsc.org This suggests that while theoretically possible, its practical application as a cross-linker may be limited or require highly specific catalysts and reaction conditions to overcome the steric barrier. Its role in this area remains a subject of specialized research rather than widespread application, in contrast to less hindered hydrosilanes or other cross-linking agents like organic peroxides (e.g., di-tert-butyl peroxide). mdpi.comresearchgate.net
This compound in Advanced Material Science Investigations
In material science, this compound is valued as a specialized precursor for the deposition of thin films, particularly for semiconductor applications, and for the chemical modification of surfaces to create functional coatings. chemimpex.commyskinrecipes.com Its properties as an air-stable, non-corrosive liquid make it a more manageable alternative to highly flammable and toxic gases like silane (SiH₄). google.com
This compound as a Precursor for Silicon-based Semiconductor Materials Research
This compound has been extensively investigated as a single-source precursor in Chemical Vapor Deposition (CVD) processes for creating silicon-based thin films for the electronics industry. myskinrecipes.comgoogle.com In CVD, precursor gases are introduced into a reaction chamber where they decompose on a heated substrate to form a solid film.
Silicon Carbide (SiC) Film Deposition: this compound is particularly effective for depositing silicon carbide (SiC) films because the molecule contains both silicon and the necessary carbon atoms, eliminating the need for a separate carbon source gas. google.com Research has demonstrated its use in plasma-enhanced CVD (PECVD) and low-pressure CVD (LPCVD) to grow SiC films at relatively low temperatures (100°C to 400°C). google.comgoogle.com These films are critical in semiconductor devices due to their hardness, chemical inertness, and wide bandgap. ndsu.edu
Silicon Nitride (SiN) Film Deposition: It also serves as a silicon precursor for depositing silicon nitride (SiN) films via PECVD when used in conjunction with a nitrogen source like ammonia (B1221849) (NH₃). njit.edu SiN films are widely used in microelectronics as dielectric layers, passivation coatings, and diffusion barriers. mdpi.comresearchgate.net Studies have explored how varying deposition parameters, such as the ratio of ammonia to this compound, temperature, and pressure, affects the properties of the resulting SiN film, including its composition, density, and refractive index. njit.edu A significant challenge in this application is the incorporation of carbon into the film from the tert-butyl groups, which can affect the film's electrical properties. njit.edu Research focuses on optimizing conditions, such as using a high ammonia-to-precursor ratio, to minimize this carbon content. njit.edu
Table 2: Research Findings on this compound in Semiconductor Film Deposition (CVD)
| Film Type | Deposition Method | Co-reactant | Substrate Temperature (°C) | Key Research Finding | Reference(s) |
|---|---|---|---|---|---|
| Silicon Carbide (SiC) | Plasma CVD | None (Single Source) | 100 - 400 | Forms SiC films; air-stable liquid precursor is an advantage over silane gas. | google.com |
| Silicon Carbide (SiC) | LPCVD | None (Single Source) | Not specified | Used as a single precursor for SiC films in emitter diodes. | google.comcambridge.org |
| Silicon Nitride (SiN) | Plasma CVD | Ammonia (NH₃) | 150 - 300 | Film composition and properties (density, refractive index) are highly dependent on the NH₃/DTBS ratio and temperature. Carbon content is a key challenge. | njit.edu |
| Silicon Nitride (SiN) | CVD | Not specified | Not specified | Listed as a potential organosilane precursor for SiN films. | google.com |
This compound in Surface Modification and Coating Research
The chemical structure of this compound makes it effective for research into surface modification, particularly for imparting hydrophobicity (water repellency) to materials. chemimpex.com The two bulky and non-polar tert-butyl groups, combined with the reactive Si-H group, allow the molecule to be anchored to a surface, leaving the hydrocarbon groups exposed. This creates a low-energy surface that repels water.
This property is valuable in the formulation of protective coatings and sealants where resistance to moisture and environmental factors is required. chemimpex.com When applied to a surface, this compound can react with surface hydroxyl (-OH) groups, common on materials like glass and metal oxides, to form a stable, covalently bonded hydrophobic layer. This modification can enhance durability and prevent corrosion or fouling. While many different silanes are used for creating hydrophobic surfaces, this compound is investigated for the specific steric and stability effects its unique structure provides. scbt.comchemimpex.com
Future Directions and Emerging Research Avenues for Di Tert Butylsilane
Exploration of Novel Synthetic Paradigms for Di-tert-butylsilane (B1239941)
While established methods for synthesizing this compound exist, such as the reaction of dichlorosilane (B8785471) with tert-butyllithium (B1211817), these often involve hazardous and expensive reagents, limiting their industrial scalability. google.com Future research is geared towards developing safer, more economical, and sustainable synthetic routes.
One promising approach involves the use of Grignard reagents, which are less expensive and easier to handle than tert-butyllithium. google.com A patented method describes the reaction of dichlorosilane with a tert-butylmagnesium halide in the presence of a copper compound, offering a more industrially viable process. google.com Further exploration in this area could focus on optimizing reaction conditions, exploring different copper catalysts, and expanding the scope to other metal catalysts to improve yield and purity.
Another avenue lies in the catalytic dehydrocoupling of more readily available silanes. Research into iron-catalyzed dehydrocoupling of silanes has shown promise, although current methods have limitations with sterically demanding silanes like this compound. bath.ac.uk Future work could focus on designing new catalyst systems, perhaps based on more active or sterically accessible metal centers, to overcome these limitations.
The table below summarizes some existing and potential synthetic approaches for this compound.
| Synthetic Method | Precursors | Reagents/Catalysts | Key Advantages/Disadvantages |
| Alkylation of Dichlorosilane | Dichlorosilane, tert-butyllithium | - | High yield but uses hazardous and expensive t-BuLi. google.com |
| Grignard Reaction | Dichlorosilane, t-BuMgCl | Copper compound | Safer and more economical for industrial production. google.com |
| Catalytic Dehydrocoupling | Simpler silanes | Iron-β-diketiminato complexes | Potentially more sustainable but currently inefficient for this compound. bath.ac.uk |
| Reduction of Di-tert-butyldichlorosilane (B93958) | Di-tert-butyldichlorosilane | Lithium aluminum hydride | Part of a multi-step synthesis for tri-tert-butylsilane. researchgate.net |
Untapped Reactivity Profiles and Mechanistic Discoveries of this compound
The steric bulk of this compound significantly influences its reactivity, often leading to selective chemical transformations. scbt.com Understanding and harnessing this unique reactivity is a key area for future research.
Hydrosilylation Reactions: this compound's reactivity in hydrosilylation reactions is an area of active investigation. For instance, in the iridium-catalyzed hydrosilylation of 4-tert-butyl cyclohexanone, this compound showed lower selectivity compared to less hindered silanes and led to the formation of a silyl (B83357) enol ether as a side product. nih.gov Mechanistic studies are crucial to understand these competing reaction pathways and to design catalysts that can control the selectivity. nih.gov Future work could explore the effect of different catalyst systems, solvents, and temperatures on the outcome of these reactions.
Activation of Si-H Bonds: The activation of the Si-H bonds in this compound is fundamental to its utility. Nanoporous gold (NPG) has been shown to activate Si-H bonds through a homolytic pathway, enabling efficient and controlled monoalcoholysis of dihydrosilanes. nih.gov This opens up possibilities for the one-pot synthesis of unsymmetrical silaketals. nih.gov Further research could explore other heterogeneous catalysts for Si-H bond activation and expand the scope of these reactions to other functional groups.
Formation of Silicon Nucleophiles: A significant recent development is the synthesis of hydrosilylboronates from dihydrosilanes, including this compound, through selective iridium- or nickel-catalyzed monoborylation. rsc.org These hydrosilylboronates can act as novel silicon nucleophiles, and the formation of a dialkylhydrosilyl lithium species from (t-Bu)₂HSi–B(pin) has been reported for the first time. rsc.org This discovery opens a new chapter in silicon chemistry, and future research will likely focus on exploring the reactivity of these new silyl anions in a variety of synthetic transformations.
The following table highlights some key reactions and the observed or potential reactivity of this compound.
| Reaction Type | Catalyst/Reagent | Key Findings/Future Research Directions |
| Hydrosilylation of Ketones | Cationic iridium catalyst | Lower selectivity, formation of silyl enol ether. nih.gov Future work on catalyst design for improved selectivity. |
| Monoalcoholysis | Nanoporous gold (NPG) | Efficient and selective mono-silylation. nih.gov Exploration of other heterogeneous catalysts. |
| Borylation of Si-H bond | Iridium or Nickel catalysts | Formation of hydrosilylboronates, novel silicon nucleophiles. rsc.org Exploring the synthetic applications of the resulting silyl anions. |
| Dehydrogenative Coupling | Supported gold catalyst | Synthesis of 1,1-di-tert-butyl-N-phenylsilanamine from aniline (B41778). sigmaaldrich.com |
| Silylation | Alkali metal hydroxide (B78521) | Synthesis of di-tert-butyl(3-cyclohexylprop-1-yn-1-yl)silane. sigmaaldrich.com |
Interdisciplinary Research Integrating this compound in Emerging Fields
The unique properties of this compound make it a candidate for applications in various interdisciplinary fields beyond traditional organic synthesis.
Materials Science: this compound serves as a precursor for silicon-containing polymers, which are crucial for developing flexible and durable materials. chemimpex.com Its role in modifying surfaces to enhance hydrophobicity and chemical resistance makes it valuable for coatings and sealants. chemimpex.com Future research could focus on designing novel polymers with tailored properties by incorporating the di-tert-butylsilyl moiety. The study of poly(di-n-butylsilane) has revealed interesting chiroptical properties and phase transitions, suggesting potential applications in nanoscience and nanotechnology. mdpi.com Although not this compound, this research on a related compound points to the potential for discovering unique material properties in sterically hindered polysilanes.
Electronics and Semiconductors: this compound has been demonstrated as an effective n-dopant source for Gallium Nitride (GaN), offering a safer, air-stable liquid alternative to the hazardous silane (B1218182) gases currently in use. researchgate.netereztech.com The quality of GaN doped with this precursor is comparable to that doped with SiH₄. researchgate.net Further research could optimize the doping process for various semiconductor materials and explore its use in the fabrication of advanced electronic and optoelectronic devices. ereztech.com
Biomaterials and Medicinal Chemistry: The di-tert-butylsilylene (DTBS) group, derived from this compound, is used as a protecting group in carbohydrate chemistry to control the stereochemistry of glycosylation reactions. researchgate.netnih.gov This has significant implications for the synthesis of biologically important oligosaccharides and glycoconjugates, which could be used in the development of vaccines and therapeutics. nih.gov Additionally, this compound derivatives are being explored for applications in positron emission tomography (PET) imaging, where they are used to create radiolabelled bioconjugates. rsc.org Future work will likely involve the design of new silyl-based linkers and protecting groups for more efficient and selective synthesis of complex biomolecules.
Sustainable Chemistry Initiatives Involving this compound Synthesis and Application
The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. For this compound, this translates to developing more environmentally friendly synthetic methods and applications.
Greener Synthesis: As mentioned in section 6.1, moving away from hazardous reagents like tert-butyllithium towards safer alternatives like Grignard reagents is a key step towards a more sustainable synthesis of this compound. google.com Catalytic methods, such as the potential for iron-catalyzed dehydrocoupling, also align with the goals of green chemistry by reducing waste and energy consumption. bath.ac.uk Future research in this area will be critical for the large-scale, environmentally responsible production of this compound.
Catalysis for Sustainable Processes: The use of this compound in catalytic reactions that promote efficiency and reduce waste is another important aspect of sustainable chemistry. For example, its application in hydrosilylation reactions, if optimized for selectivity, can provide atom-economical routes to valuable chemical products. dokumen.pub The use of heterogeneous catalysts like nanoporous gold for Si-H activation not only offers high efficiency but also allows for easier catalyst recovery and reuse, a cornerstone of sustainable catalysis. nih.govresearchgate.net
Renewable Feedstocks and Circular Economy: While not yet a primary focus, future research could explore the synthesis of this compound or its precursors from renewable feedstocks. Additionally, developing methods for the recovery and recycling of silicon-containing byproducts from reactions involving this compound would contribute to a more circular chemical economy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Di-tert-butylsilane in laboratory settings?
- Methodology : For synthesis, follow protocols validated for sterically hindered silanes, ensuring inert conditions (e.g., Schlenk line) to prevent oxidation. Characterization should include , , and NMR spectroscopy to confirm structure and purity. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity . For new derivatives, elemental analysis and X-ray crystallography are critical to establish identity .
Q. What safety precautions are critical when handling this compound in laboratory environments?
- Methodology : Use flame-resistant equipment due to its flammability (UN 1993, Hazard Class 3). Implement engineering controls (fume hoods) to avoid inhalation. In case of exposure, follow first-aid protocols: rinse eyes/skin with water, seek medical attention for ingestion, and avoid ignition sources due to its low flash point .
Q. How should experimental data for this compound be documented to ensure reproducibility?
- Methodology : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry). Include detailed synthesis steps, characterization data (NMR shifts, purity metrics), and instrument parameters in the main text or supplementary information. For computational studies, specify force field parameters and simulation conditions .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be optimized to account for the branched structure of this compound when predicting thermodynamic properties?
- Methodology : Use modified united-atom force fields (e.g., TraPPE) with adjusted Lennard-Jones parameters for SiH groups (σ = 0.3467 nm, ε = 1.0945 kJ/mol) to replicate experimental density (0.729 kg/m) and heat of vaporization (38.1 kJ/mol). Validate against pure-component data before simulating mixtures .
Q. What methodologies are effective in resolving discrepancies between simulated and experimental Soret coefficients in binary mixtures containing this compound?
- Methodology : Apply empirical formulas (e.g., Equation 2.8) to estimate thermodiffusion contributions from molar mass, size, and interaction potential ratios. For this compound/CCl mixtures, recalibrate force fields using experimental molar volumes () and vaporization enthalpies () to reduce systematic errors (~9–18%) in Soret coefficients () .
Q. How do branched alkane substituents in this compound influence its thermal diffusion behavior compared to linear analogs like tetraethylsilane?
- Methodology : Conduct comparative MD simulations of equimolar mixtures with CCl. Analyze concentration profiles and values. Branched structures (e.g., this compound) exhibit stronger thermodiffusion toward the hot side due to larger size and interaction potential differences, despite similar mass contributions to linear analogs .
Q. What strategies address contradictions in vaporization enthalpy () data between simulations and experiments for this compound?
- Methodology : Optimize force field parameters using iterative adjustments to and for SiH groups. Validate against experimental and (Table 2.3). If discrepancies persist (e.g., kJ/mol vs. missing experimental data), consider hybrid QM/MM approaches for higher accuracy .
Methodological Best Practices
- Data Contradiction Analysis : When simulation results (e.g., K) deviate from experiments, systematically evaluate parameter sensitivity (e.g., Lennard-Jones terms) and validate against multiple properties (density, ) .
- Experimental Design : For thermodiffusion studies, use equimolar mixtures under controlled conditions (303 K, 1 atm) and average concentration profiles over ≥55 ns simulation time to minimize noise .
- Literature Review : Prioritize peer-reviewed studies over vendor data (e.g., BenchChem). Use SciFinder to locate synthesis protocols and physicochemical data, filtering by experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
